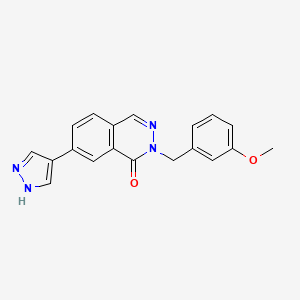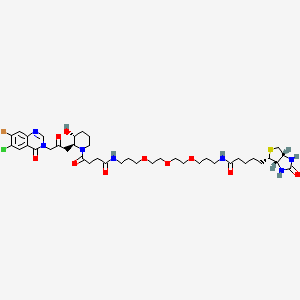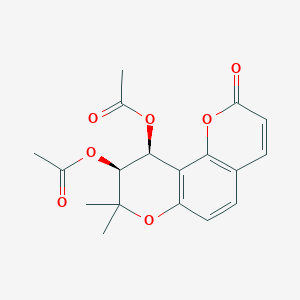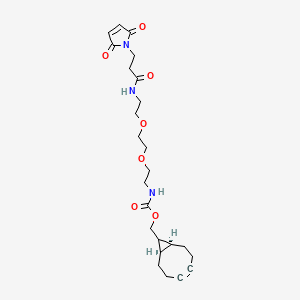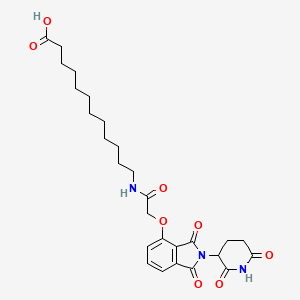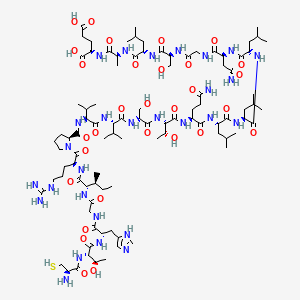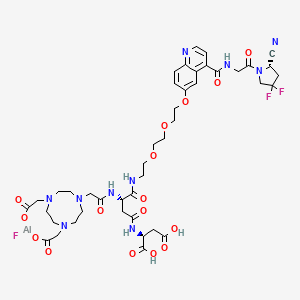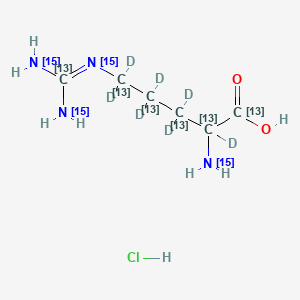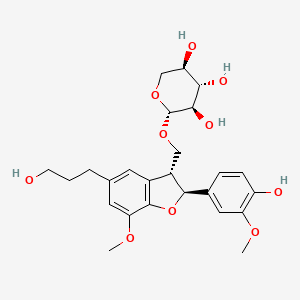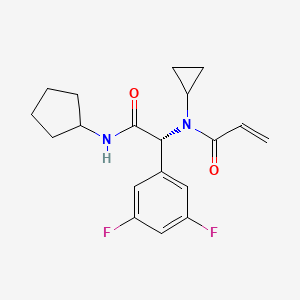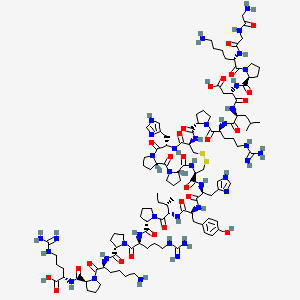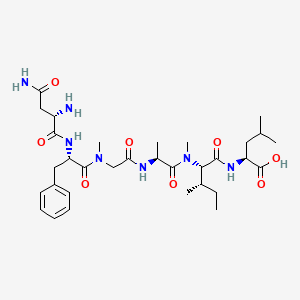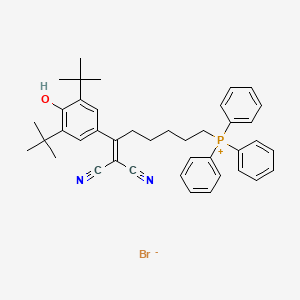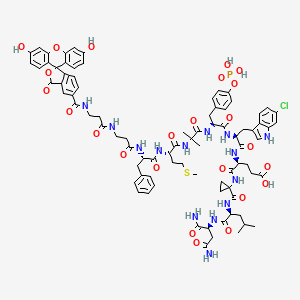
5-Fam-pmdm6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Fam-pmdm6 involves the conjugation of a fluorescent dye, 5-carboxyfluorescein (5-FAM), to a peptide sequence. The peptide sequence includes β-alanine, phenylalanine, methionine, α-aminoisobutyric acid, phosphorylated tyrosine, 6-chloro-DL-tryptophan, glutamic acid, 1-amino-cyclopropanecarboxylic acid, leucine, and asparagine . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Industrial production methods may involve large-scale SPPS and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity .
Analyse Chemischer Reaktionen
5-Fam-pmdm6 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide sequence can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorescent dye can be substituted with other fluorophores to modify the probe’s properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various fluorophores for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fam-pmdm6 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various binding assays to study protein-protein interactions.
Biology: Employed in cellular imaging to visualize the localization and dynamics of proteins within cells.
Medicine: Utilized in cancer research to study the interaction between MDM2 and p53, which is crucial for understanding tumorigenesis and developing anti-cancer therapies
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules
Wirkmechanismus
The mechanism of action of 5-Fam-pmdm6 involves its binding to the MDM2 protein. MDM2 is an E3 ubiquitin-protein ligase that negatively regulates the p53 tumor suppressor protein. By binding to MDM2, this compound can inhibit the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor suppressor functions . The fluorescent label allows for the visualization and quantification of this interaction in various assays.
Vergleich Mit ähnlichen Verbindungen
5-Fam-pmdm6 can be compared with other similar fluorescent-labeled peptides used in MDM2-binding assays. Some similar compounds include:
PMDM6: A non-fluorescent version of this compound used in similar assays.
5-FAM-p53: Another fluorescent-labeled peptide that binds to MDM2 but has a different peptide sequence.
FITC-pmdm6: A peptide similar to this compound but labeled with fluorescein isothiocyanate (FITC) instead of 5-FAM
The uniqueness of this compound lies in its specific peptide sequence and the use of 5-FAM as the fluorescent label, which provides distinct spectral properties and binding characteristics .
Eigenschaften
Molekularformel |
C84H96ClN14O24PS |
|---|---|
Molekulargewicht |
1784.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-3-(6-chloro-1H-indol-3-yl)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[3-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-methylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]cyclopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H96ClN14O24PS/c1-43(2)33-61(73(109)94-60(71(87)107)41-67(86)102)97-81(117)83(28-29-83)99-78(114)57(23-24-70(105)106)92-76(112)64(37-47-42-90-59-38-48(85)14-19-52(47)59)95-75(111)63(35-45-11-17-51(18-12-45)123-124(118,119)120)96-80(116)82(3,4)98-77(113)58(27-32-125-5)93-74(110)62(34-44-9-7-6-8-10-44)91-69(104)26-30-88-68(103)25-31-89-72(108)46-13-20-54-53(36-46)79(115)122-84(54)55-21-15-49(100)39-65(55)121-66-40-50(101)16-22-56(66)84/h6-22,36,38-40,42-43,57-58,60-64,90,100-101H,23-35,37,41H2,1-5H3,(H2,86,102)(H2,87,107)(H,88,103)(H,89,108)(H,91,104)(H,92,112)(H,93,110)(H,94,109)(H,95,111)(H,96,116)(H,97,117)(H,98,113)(H,99,114)(H,105,106)(H2,118,119,120)/t57-,58-,60-,61-,62-,63-,64-/m0/s1 |
InChI-Schlüssel |
SOJWFPRRLDTYFP-XYVYTFQOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


